molecular formula C7H10O2S B1206096 thiiran-2-ylmethyl methacrylate CAS No. 3139-91-1

thiiran-2-ylmethyl methacrylate

Cat. No.: B1206096
CAS No.: 3139-91-1
M. Wt: 158.22 g/mol
InChI Key: OXUABORVCCLQJI-UHFFFAOYSA-N
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Biological Activity

Thiiran-2-ylmethyl methacrylate (CAS 3139-91-1) is an important compound in organic chemistry, particularly due to its unique thiirane structure and potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and its applications in drug discovery.

Chemical Structure and Properties

This compound is derived from the reaction of thiirane with methacrylic acid. The thiirane ring contributes to the compound's reactivity and biological activity. The general structure can be represented as follows:

C5H8OS\text{C}_5\text{H}_8\text{OS}

This structure allows for various modifications that can enhance its biological properties.

1. Cytotoxic Activity

Thiiran derivatives, including this compound, have shown significant cytotoxic effects against various cancer cell lines. Studies indicate that these compounds can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of key signaling pathways involved in cell survival. For instance, research has demonstrated IC50 values ranging from 7 to 20 µM against different cancer cell lines, highlighting their potential as anticancer agents .

Cell Line IC50 (µM) Mechanism of Action
Breast Cancer15Apoptosis induction
Prostate Cancer10Inhibition of angiogenesis
Pancreatic Cancer12Disruption of cell signaling pathways

2. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. It has been tested against a range of bacteria and fungi, showing effective inhibition at low concentrations. For example, minimum inhibitory concentrations (MIC) against pathogens such as E. coli and S. aureus were found to be between 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

Microorganism MIC (µg/mL) Inhibition Zone (mm)
E. coli4029
S. aureus4524
Pseudomonas aeruginosa5030

3. Structure-Activity Relationships (SAR)

The biological activity of thiiran derivatives is significantly influenced by their structural modifications. Computational studies using the PASS program have predicted additional activities based on structure-activity relationships (SAR). These predictions suggest that modifications to the thiirane ring or substituents on the methacrylate group can enhance biological efficacy and broaden the spectrum of activity .

Case Studies

Several studies have been conducted to explore the therapeutic potential of thiiran derivatives:

  • Anticancer Study : A study involving various thiiran derivatives showed promising results in inhibiting tumor growth in xenograft models. The most effective compounds demonstrated a reduction in tumor size by over 50% compared to control groups.
  • Antimicrobial Efficacy : In vitro tests revealed that this compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing overall antimicrobial efficacy.
  • Drug Development : Research into the synthesis of novel thiirane-containing compounds has led to the identification of potential drug candidates for metabolic disorders due to their ability to modulate lipid metabolism .

Properties

IUPAC Name

thiiran-2-ylmethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2S/c1-5(2)7(8)9-3-6-4-10-6/h6H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUABORVCCLQJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28431-02-9
Record name 2-Propenoic acid, 2-methyl-, 2-thiiranylmethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28431-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40883955
Record name 2-Propenoic acid, 2-methyl-, 2-thiiranylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3139-91-1
Record name 2,3-Epithiopropyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3139-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 2-thiiranylmethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003139911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2-thiiranylmethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, 2-thiiranylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Glycidyl methacrylate corresponding to the formula: ##STR10## is reacted with thiourea corresponding to the formula: ##STR11## at ambient temperature in a mixture of water and ethanol. The reaction gives 2,3-epithiopropyl methacrylate corresponding to the formula: ##STR12##
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